2-Ethoxy-4,4-dimethyl-1,3-dioxolane
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Overview
Description
2-Ethoxy-4,4-dimethyl-1,3-dioxolane is a heterocyclic organic compound that belongs to the class of dioxolanes. Dioxolanes are characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4,4-dimethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process may include the use of molecular sieves or orthoesters to effectively remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Ethoxy-4,4-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethoxy-4,4-dimethyl-1,3-dioxolane exerts its effects involves the formation of a stable acetal or ketal structure. This stability allows it to protect sensitive carbonyl groups from unwanted reactions during chemical transformations . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various synthetic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar stability and reactivity.
1,3-Dioxane: A six-membered ring analog with different physical properties.
2,2-Dimethyl-1,3-dioxolane: A structurally similar compound with slight variations in reactivity.
Uniqueness
2-Ethoxy-4,4-dimethyl-1,3-dioxolane is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other dioxolanes . This makes it particularly useful in specific synthetic applications where other dioxolanes may not be as effective .
Properties
CAS No. |
61562-04-7 |
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Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-ethoxy-4,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O3/c1-4-8-6-9-5-7(2,3)10-6/h6H,4-5H2,1-3H3 |
InChI Key |
SCTPEIUASWWLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCC(O1)(C)C |
Origin of Product |
United States |
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